AR-C133913XX

Vue d'ensemble

Description

T437700, également connu sous le nom de Ticagrelor, est un composé pharmaceutique de formule moléculaire C23H28F2N6O4S et d'une masse moléculaire de 522,57 g/mol . Il s'agit d'un antagoniste oral réversible du récepteur P2Y12, qui joue un rôle crucial dans l'agrégation plaquettaire et la formation de thrombus . Le Ticagrelor est principalement utilisé dans le traitement des syndromes coronariens aigus et pour prévenir les événements thrombotiques chez les patients ayant des antécédents d'infarctus du myocarde .

Applications De Recherche Scientifique

Ticagrelor has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

AR-C133913XX is a metabolite of Ticagrelor, which is a P2Y12 platelet inhibitor . The P2Y12 receptor is the primary target of this compound . This receptor plays a crucial role in platelet aggregation, a key process in the formation of blood clots .

Mode of Action

This compound, like Ticagrelor, acts as an antagonist to the P2Y12 receptor . By binding to this receptor, it inhibits the signal transduction pathway that leads to platelet aggregation . This results in a decrease in blood clot formation .

Biochemical Pathways

The formation of this compound involves the biotransformation of Ticagrelor. This process includes the oxidative loss of the hydroxyethyl side chain from Ticagrelor, forming another metabolite AR-C124910XX, and a second oxidative pathway leads to N-dealkylation of Ticagrelor, forming this compound .

Pharmacokinetics

This compound is a major component identified in urine after the administration of Ticagrelor . The renal clearance of this compound is of minor importance as levels of unchanged Ticagrelor and AR-C124910XX were less than 0.05% in the urine . The ratio of radioactivity in plasma to whole blood was 1.69, suggesting that this compound and its metabolites are largely restricted to the plasma space .

Result of Action

The action of this compound leads to a decrease in platelet aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes . This is achieved by inhibiting the P2Y12 receptor, which plays a key role in the signal transduction pathway leading to platelet aggregation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4 and CYP3A5) could potentially affect the metabolism of Ticagrelor and the formation of this compound

Analyse Biochimique

Biochemical Properties

AR-C133913XX is involved in various biochemical reactions, primarily through its interaction with the P2Y12 receptor. This receptor is a key player in platelet aggregation, and this compound, like Ticagrelor, inhibits this process by binding to the receptor and preventing adenosine diphosphate (ADP) from activating platelets . The compound also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism . These interactions are crucial for the compound’s stability and activity within the body.

Cellular Effects

This compound influences several cellular processes, particularly those related to platelet function. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, which is essential in reducing the risk of thrombotic events . Additionally, this compound affects cell signaling pathways associated with platelet activation and aggregation, thereby modulating gene expression and cellular metabolism related to these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y12 receptor, which inhibits the receptor’s activation by ADP . This inhibition prevents the downstream signaling that leads to platelet aggregation. Furthermore, this compound undergoes metabolism primarily through O-deethylation and N-dealkylation pathways, mediated by cytochrome P450 enzymes . These metabolic processes are essential for the compound’s activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life that allows for sustained inhibition of platelet aggregation Studies have shown that this compound maintains its activity over several hours, making it effective for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, there may be toxic effects, including bleeding tendencies and other adverse reactions . These findings highlight the importance of dose optimization in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The major pathways include O-deethylation and N-dealkylation, which convert Ticagrelor to its active and inactive metabolites . These metabolic processes are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound is primarily distributed in the plasma, with minimal renal clearance . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and its physicochemical properties.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its inhibitory effects on the P2Y12 receptor . This subcellular localization is essential for its therapeutic action and overall efficacy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Ticagrelor implique plusieurs étapes, à partir de matières premières facilement disponibles. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté du produit final .

Méthodes de production industrielle

La production industrielle du Ticagrelor suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Ticagrelor subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du Ticagrelor comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les conditions de réaction sont soigneusement contrôlées pour obtenir les transformations souhaitées tout en maintenant l'intégrité de la molécule .

Principaux produits formés

Les principaux produits formés à partir des réactions du Ticagrelor comprennent ses métabolites et ses analogues, qui peuvent avoir des profils pharmacocinétiques et pharmacodynamiques différents .

Applications de la recherche scientifique

Le Ticagrelor a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le Ticagrelor exerce ses effets en se liant de manière réversible au récepteur P2Y12 sur les plaquettes, inhibant ainsi l'activation et l'agrégation plaquettaire médiées par l'adénosine diphosphate (ADP) . Cela empêche la formation de thrombus et réduit le risque d'événements thrombotiques chez les patients atteints de maladies cardiovasculaires . Les cibles moléculaires et les voies impliquées dans l'action du Ticagrelor comprennent le récepteur P2Y12, la signalisation de l'ADP et les effecteurs en aval impliqués dans l'agrégation plaquettaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au Ticagrelor comprennent d'autres antagonistes du récepteur P2Y12 tels que le Clopidogrel et le Prasugrel . Ces composés partagent un mécanisme d'action similaire, mais diffèrent dans leurs profils pharmacocinétiques et pharmacodynamiques .

Unicité du Ticagrelor

Le Ticagrelor est unique parmi les antagonistes du récepteur P2Y12 en raison de sa liaison réversible, de son début d'action plus rapide et de son inhibition plus constante de l'agrégation plaquettaire . Contrairement au Clopidogrel et au Prasugrel, qui sont des promédicaments nécessitant une activation métabolique, le Ticagrelor est actif sous sa forme administrée, fournissant des effets antiplaquettaires plus prévisibles et fiables .

Propriétés

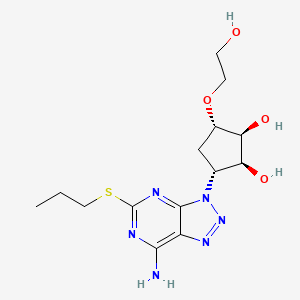

IUPAC Name |

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBSYIHUFBLKV-YKDSUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251765-07-7 | |

| Record name | Ticagrelor metabolite M5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-C133913XX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is AR-C133913XX formed in the body?

A: this compound (also referred to as M5 in some studies) is primarily formed through the N-dealkylation of ticagrelor. This metabolic pathway is secondary to the O-deethylation pathway that forms the active metabolite AR-C124910XX. []

Q2: What analytical techniques are used to identify and quantify this compound?

A: Researchers utilize a combination of high-performance liquid chromatography (HPLC) and liquid scintillation counting (LSC) to identify and quantify this compound in various biological samples like plasma, urine, and feces. [, ] Liquid chromatography-mass spectrometry (LC-MS) is also employed to characterize and confirm the structure of this compound alongside other ticagrelor metabolites. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.